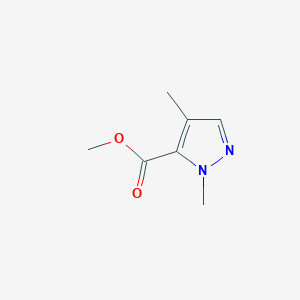

Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Description

Significance of Pyrazole (B372694) Core in Advanced Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in numerous areas of chemical research. mdpi.com Its unique electronic properties and the ability of its nitrogen atoms to engage in hydrogen bonding have made it a highly versatile scaffold in medicinal chemistry, agrochemicals, and materials science. ktu.edunih.gov Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov The presence of the pyrazole nucleus in several commercially successful drugs underscores its therapeutic potential. nih.gov From a synthetic standpoint, the pyrazole ring is readily accessible through various cyclization strategies, and its aromatic nature allows for straightforward functionalization at multiple positions, enabling the generation of diverse chemical libraries for screening and development. nih.govsigmaaldrich.com

Overview of Ester-Functionalized Pyrazole Derivatives in Synthetic and Mechanistic Studies

The introduction of an ester functional group, specifically a methyl carboxylate, onto the pyrazole core significantly expands its utility in synthetic and mechanistic studies. Pyrazole carboxylates serve as key intermediates in the synthesis of more complex molecules. The ester moiety can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a gateway to a wide array of derivatives. nih.gov For instance, the hydrolysis of the ester to a carboxylic acid allows for the formation of amide bonds, a common linkage in many biologically active compounds. nih.gov Furthermore, the ester group can influence the electronic properties of the pyrazole ring, impacting its reactivity and biological interactions. In mechanistic studies, these derivatives are instrumental in exploring reaction pathways and understanding the structure-activity relationships of pyrazole-containing compounds. nih.gov

Research Context for Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

While extensive research exists for the broader class of pyrazole carboxylates, specific academic investigations into this compound are not widely documented in publicly available literature. However, based on its structural features—a pyrazole core with methyl groups at the 1 and 4 positions and a methyl ester at the 5-position—a clear research context can be delineated. The substitution pattern suggests that this compound is a designed molecule for specific research purposes, likely as a building block in organic synthesis or as a candidate for biological screening. The N-methylation at position 1 prevents tautomerism, locking the scaffold into a single isomeric form, which is often desirable in drug discovery to ensure specific interactions with biological targets. The additional methyl group at the C4 position provides steric and electronic influence that can be crucial for modulating the compound's properties.

Scope and Objectives of Academic Investigations into the Compound

Given the limited specific data on this compound, academic investigations would likely be foundational, aiming to establish a comprehensive profile of the compound. The primary objectives of such research would encompass:

Synthesis and Characterization: Developing and optimizing efficient synthetic routes to the compound. A key objective would be to ensure high regioselectivity to obtain the desired 1,4,5-substitution pattern. Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure.

Physicochemical Properties: A thorough investigation of its physical and chemical properties, including solubility, stability, and electronic characteristics. This data is crucial for any further application.

Exploratory Reactivity: Studying the reactivity of the ester group and the pyrazole core to understand its potential for further chemical modification and its utility as a synthetic intermediate.

Biological Screening: Evaluating its biological activity across a range of assays. Based on the known activities of other pyrazole derivatives, initial screens could target its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

The table below presents the physicochemical properties of the closely related precursor, 1-Methyl-1H-pyrazole-5-carboxylic acid, which provides a reference point for the expected properties of its methyl ester derivative.

| Property | Value |

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

| Melting Point | 220-225 °C |

| Form | Solid |

| Functional Group | Carboxylic Acid |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)7(10)11-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYXYKIGEFNVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Direct Synthesis of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Direct synthesis methods aim to construct the fully substituted pyrazole (B372694) ring in a limited number of steps, often through convergent strategies that bring together key structural fragments.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.combeilstein-journals.org This approach, known as the Knorr pyrazole synthesis, is a straightforward pathway to polysubstituted pyrazoles. nih.gov

For the synthesis of this compound, the key precursors would be methylhydrazine and a functionalized 1,3-dicarbonyl compound, specifically a derivative of methyl 2-methyl-3-oxobutanoate. The reaction proceeds through initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

A significant challenge in this method is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, as two regioisomers can potentially form. mdpi.com However, the reaction conditions, including pH and solvent, can be optimized to favor the formation of the desired isomer. For instance, the reaction of β-enamino diketones with N-mono-substituted hydrazines has been shown to afford 5-substituted-1H-pyrazole-4-carboxylates as the major products. mdpi.com

Table 1: Representative Cyclocondensation for Pyrazole-5-carboxylates

| 1,3-Dicarbonyl Precursor | Hydrazine | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Methylhydrazine | Acetic acid, Reflux | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | N/A |

| Dimethyl 2-methyl-3-oxosuccinate | Methylhydrazine | Ethanol, Reflux | This compound | N/A |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov For pyrazole-5-carboxylates, multicomponent reactions (MCRs) are particularly effective. beilstein-journals.org

A viable one-pot strategy for this compound could involve the reaction of a β-ketoester (e.g., methyl acetoacetate), an orthoformate (e.g., trimethyl orthoformate) to generate an enol ether intermediate in situ, and methylhydrazine. Another approach involves the Claisen condensation of a ketone with diethyl oxalate to form a 2,4-diketoester, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgresearchgate.net While this can be a one-pot process, it sometimes requires a solvent exchange between the condensation and cyclization steps. beilstein-journals.org

A patent describes a two-step synthesis for the analogous ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, where the first step involves a Claisen condensation of acetone and diethyl oxalate, and the second step is the cyclization with methylhydrazine. google.com This highlights the industrial relevance of such sequential one-pot strategies. Similarly, one-pot syntheses of pyrazole-5-carboxylates from the cyclization of hydrazone dianions with diethyl oxalate have been reported. researchgate.net

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, usually an alkyne or an alkene. tandfonline.comrsc.org

For the synthesis of this compound, a potential route involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with methyl but-2-ynoate. Alternatively, the cycloaddition of methyl diazoacetate with 2-butyne could be envisioned, although controlling the regioselectivity would be a key challenge. Sydnones, which are mesoionic 1,3-dipoles, can also react with alkynes like dimethyl acetylenedicarboxylate (DMAD) to yield 1-arylpyrazoles. nih.govmdpi.com A copper-catalyzed cycloaddition of sydnones and terminal alkynes has been successfully implemented to produce 1,4-disubstituted pyrazoles. rsc.org

These methods are highly valued for their ability to form the pyrazole ring with a high degree of atom economy and control over substitution patterns, provided suitable precursors are available. tandfonline.comrsc.org

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Various catalysts have been developed for pyrazole synthesis, including Lewis acids, transition metals, and organocatalysts. mdpi.combohrium.com

Transition-Metal Catalysis: Palladium, rhodium, ruthenium, and copper catalysts have been utilized in pyrazole synthesis. mdpi.comorganic-chemistry.org For instance, copper triflate has been used under aerobic conditions for the dehydrogenative C-N cross-coupling of alkenyl hydrazones to form pyrazoles. mdpi.com Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to produce 3-CF3-pyrazoles with high regioselectivity and yields. mdpi.com Silica-supported copper catalysts have been employed for the synthesis of 1,4-disubstituted pyrazoles from sydnones and alkynes, a method also adapted for continuous flow systems. rsc.orgbohrium.com

Lewis Acid Catalysis: Lewis acids like Yb(PFO)3 have been used to catalyze three-component reactions of aldehydes, β-ketoesters, and hydrazines to form pyrazole-4-carboxylates. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for synthesizing polysubstituted pyrazoles from hydrazines and Michael acceptors in the presence of air as the oxidant. organic-chemistry.org

These catalytic approaches offer milder reaction conditions and improved functional group tolerance compared to traditional methods.

Table 2: Catalytic Methods in Pyrazole Synthesis

| Catalytic System | Reaction Type | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Silver (AgOTf) | Cyclocondensation | Trifluoromethylated ynones, Hydrazines | 3-CF3-Pyrazoles | mdpi.com |

| Copper (Cu-triflate) | Dehydrogenative C-N cross-coupling | Alkenyl hydrazones | Substituted Pyrazoles | mdpi.com |

| Palladium (PdNPs) | One-pot regioselective synthesis | Alkynes, Hydrazines | 3,5-disubstituted pyrazoles | mdpi.com |

| Ruthenium(II) | Oxidative C-N coupling | α,β-unsaturated hydrazones | Tri- and tetrasubstituted pyrazoles | organic-chemistry.org |

Precursor Chemistry and Functional Group Interconversions

This strategy involves the synthesis of a pyrazole carboxylic acid precursor, followed by esterification to yield the final methyl ester product. For the target compound, the precursor would be 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.

The synthesis of this acid precursor could be achieved through the cyclocondensation methods described previously, using a precursor that yields a carboxylic acid or a group that can be hydrolyzed to a carboxylic acid (e.g., a nitrile). A more direct route involves the selective oxidation of a methyl group at the C5 position of 1,4,5-trimethyl-1H-pyrazole. For example, 3,5-dimethyl-1H-pyrazole can be oxidized with potassium permanganate to yield 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com

Once the 1,4-dimethyl-1H-pyrazole-5-carboxylic acid is obtained, it can be converted to this compound via standard esterification procedures:

Fischer Esterification: Reacting the carboxylic acid with an excess of methanol under acidic catalysis (e.g., H₂SO₄, HCl).

Reaction with Thionyl Chloride: Converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. google.com

Alkylation: A patent describes the methylation of a pyrazole nitrogen using dimethyl carbonate and NaH, which is a safer alternative to highly toxic reagents like dimethyl sulfate. google.com This N-alkylation principle can be extended to O-alkylation of the carboxylate salt.

This derivatization approach provides a high degree of certainty regarding the final substitution pattern, as the core pyrazole structure is established early in the synthetic sequence.

Esterification and Transesterification Reactions

The synthesis of pyrazole-5-carboxylates often involves cyclocondensation reactions where the ester functional group is introduced as part of one of the acyclic precursors. organic-chemistry.org A common strategy is the reaction of a β-dicarbonyl compound (or a synthetic equivalent like an enaminodiketone) with a hydrazine derivative. organic-chemistry.orgdntb.gov.ua For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine can yield 1H-pyrazole-5-carboxylates with high regioselectivity. organic-chemistry.org

While direct esterification of a pre-formed pyrazole-5-carboxylic acid is a plausible route, the literature more frequently describes the formation of the ester during the ring synthesis. For example, the reaction of ethyl 2,4-dioxopentanecarboxylate with methylhydrazine yields a mixture of isomeric pyrazole carboxylates. google.com The choice of solvent and reaction conditions can influence the regiochemical outcome of such cyclizations. researchgate.net

Transesterification could theoretically be employed to convert an existing ester of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid to the methyl ester, though this is less commonly reported as a primary synthetic route compared to direct synthesis with the desired ester group.

Methylation Strategies on Pyrazole Ring Systems

The N-methylation of pyrazole rings presents a significant synthetic challenge due to the presence of two adjacent nitrogen atoms, which can lead to a mixture of N1 and N2 isomeric products. thieme-connect.comacs.org Achieving high regioselectivity is crucial for the synthesis of compounds like this compound.

Traditional methylating agents such as methyl iodide or dimethyl sulfate often result in poor selectivity. google.comthieme-connect.com For instance, the ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester with ethyl bromide and sodium in ethanol gives a mixture of the 1-ethyl and 2-ethyl isomers. google.com

To address this challenge, modern synthetic methods have been developed to improve N1-methylation selectivity. One notable approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govconsensus.app These reagents can achieve highly regioselective N-methylation with N1/N2 ratios of up to >99:1. acs.orgnih.govconsensus.app The process involves an initial N-alkylation followed by protodesilylation to yield the N-methyl pyrazole. acs.org This strategy has been successfully applied to a range of pyrazole substrates. acs.orgnih.gov

The table below summarizes the regioselectivity of different methylation strategies for pyrazole systems.

| Methylating Reagent | Typical N1:N2 Ratio | Reference |

| Methyl Halides | ~3:1 | thieme-connect.com |

| α-Halomethylsilanes | 92:8 to >99:1 | acs.orgnih.gov |

Modern Synthetic Techniques

Advances in synthetic technology have provided more efficient and sustainable methods for the synthesis of pyrazole derivatives. These modern techniques often lead to shorter reaction times, higher yields, and improved safety profiles.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a widely used technique for the rapid and efficient production of heterocyclic compounds, including pyrazoles. rsc.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. chemicaljournals.com This acceleration is attributed to the efficient and selective absorption of microwave energy by polar molecules, leading to rapid heating. chemicaljournals.com

The synthesis of various pyrazole derivatives has been successfully achieved using microwave technology. For example, the condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-5-pyrazolone can be completed in 10 minutes under microwave irradiation. chemicaljournals.com Microwave-assisted conditions have also been applied to the synthesis of more complex pyrazole-containing systems, such as pyrazolo-[3,4-b]-quinoline derivatives, with excellent yields. nih.gov This technique is particularly advantageous for multi-component reactions, often providing the desired products in high yields under solvent-free conditions. mdpi.com

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation is another green and efficient technique used in the synthesis of pyrazole derivatives. rsc.org This method utilizes high-frequency sound waves to induce cavitation, which can enhance chemical reactivity and mass transfer, leading to shorter reaction times and milder reaction conditions. nih.gov

Ultrasound-assisted synthesis is considered an environmentally friendly approach as it can reduce energy consumption and the use of solvents. nih.gov It has been successfully employed in the synthesis of pyrazoline and pyrazolone derivatives. nih.govresearchgate.net For example, the reaction of diazo compounds with hydrazine hydrate or phenylhydrazine to yield pyrazolone derivatives can be effectively carried out using ultrasound. researchgate.net This technique serves as a valuable alternative to conventional heating, particularly for reactions that require milder conditions. rsc.org

Flow Chemistry Applications in Pyrazole Carboxylate Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles and other heterocyclic compounds, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. mdpi.comnih.govresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of temperature, pressure, and reaction time. galchimia.com

This technology has been successfully applied to the synthesis of pyrazole derivatives, including pyrazole-4-carboxylates. mdpi.com For instance, a flow setup has been established for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields and excellent regioselectivities. mdpi.com Flow chemistry also enables the safe handling of hazardous intermediates and reactions by minimizing the volume of reactive species at any given time. rsc.org The integration of synthesis, purification, and analysis in a continuous setup can significantly accelerate the optimization of reaction conditions. galchimia.com

Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity is a critical aspect of pyrazole synthesis, particularly when dealing with unsymmetrical precursors, which can lead to the formation of isomeric products. organic-chemistry.org The synthesis of this compound requires precise control over the placement of the two methyl groups and the carboxylate group on the pyrazole ring.

The reaction of 1,3-dicarbonyl compounds with substituted hydrazines is a common method for pyrazole synthesis, and the regiochemical outcome is influenced by the nature of the substituents and the reaction conditions. mdpi.com For example, the synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones and substituted hydrazines can proceed with excellent regioselectivity. mdpi.com Similarly, the cyclocondensation of unsymmetrical enaminodiketones with certain hydrazines can afford pyrazole-5-carboxylates as a single regioisomer in high yields. organic-chemistry.org

As discussed in section 2.2.3, the N-alkylation of pyrazoles is a key step where regioselectivity is a major concern, with mixtures of N1 and N2 isomers being common. thieme-connect.com The development of highly regioselective methods is therefore of great importance. thieme-connect.comnih.gov

Stereoselectivity becomes relevant when a chiral center is present in the molecule. While this compound is not chiral, the synthesis of chiral pyrazole derivatives is an active area of research. nih.govrwth-aachen.de Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.gov For instance, the stereoselective addition of a nucleophile to a chiral imine can be a key step in the synthesis of pyrazoles with a stereocenter attached to a nitrogen atom. nih.gov

The following table provides examples of regioselective pyrazole syntheses.

| Reactants | Product | Regioselectivity | Reference |

| Unsymmetrical Enaminodiketones + tert-Butylhydrazine hydrochloride | 4-Substituted 1H-pyrazole-5-carboxylates | High (single regioisomer) | organic-chemistry.org |

| 1,3-Diketones + Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | High | mdpi.com |

| Ethyl 5-(3-aryl-3-oxopropinyl)anthranilates + Arylhydrazines | 1,3,5-Trisubstituted pyrazoles | Excellent | mdpi.com |

Purification and Isolation Techniques for Research Scale

The effective purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, catalysts, and reaction byproducts. At the research scale, a variety of standard laboratory techniques are employed, often in combination, to achieve high purity of the final compound. The choice of method is typically dictated by the physical state of the crude product (solid or oil) and the nature of the impurities. Common strategies include liquid-liquid extraction, chromatography, recrystallization, and distillation.

Liquid-Liquid Extraction

Following the synthesis, an initial workup procedure involving liquid-liquid extraction is commonly performed. This technique separates the desired product from the reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For pyrazole esters, the crude reaction mixture is often diluted with an organic solvent, such as ethyl acetate, and washed sequentially with water and brine (a saturated aqueous solution of sodium chloride). This process helps to remove inorganic salts and water-soluble impurities. The organic phase, containing the target compound, is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product google.com.

Column Chromatography

For compounds that are oils, viscous liquids, or solids with impurities that have similar solubility profiles, column chromatography is the most prevalent and effective purification method. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while being carried through the column by a mobile phase (eluent).

For pyrazole carboxylate derivatives, the crude material is often subjected to flash column chromatography on silica gel. The selection of the eluent system is crucial for achieving good separation. A non-polar solvent is typically combined with a more polar solvent, and the ratio is optimized to control the elution of the compounds. Common solvent systems reported for structurally similar pyrazole esters include mixtures of n-hexane and ethyl acetate or acetone and n-hexane mdpi.com. The progress of the separation is monitored by thin-layer chromatography (TLC) rsc.orgtsijournals.com. Fractions containing the pure product are combined and the solvent is evaporated to yield the purified this compound.

Table 1: Examples of Chromatographic Purification for Related Pyrazole Esters

| Compound | Stationary Phase | Eluent System (v/v) | Reference |

| Methyl 3-(N-Boc-piperidinyl)-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | Silica Gel (SiO₂) | Acetone/n-hexane, 1:8 | mdpi.com |

| Methyl 5-(N-Boc-piperidinyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | Silica Gel (SiO₂) | Acetone/n-hexane, 1:7 | mdpi.com |

| Methyl 5-(N-Boc-piperidinyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Silica Gel (SiO₂) | Acetone/n-hexane, 1:9 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Recrystallization

When the crude product is a solid, recrystallization is a powerful technique for achieving high purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of ethanol and water mdpi.comrjpbcs.com. The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum orgsyn.orgchemrxiv.org.

Table 2: Recrystallization Solvents Used for Pyrazole Derivatives

| Compound Class | Recrystallization Solvent | Reference |

| Pyrazol-5(4H)-one derivatives | Ethanol | rjpbcs.com |

| 3,5-dimethyl-1H-pyrazole | Petroleum ether | orgsyn.org |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Ethanol | mdpi.com |

| 3,5-pyrazoledicarboxylic acid | Water | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Distillation

For liquid products with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for separating the target compound from non-volatile impurities or solvents with significantly different boiling points. This technique is especially useful after an initial extraction and drying step. For instance, the purification of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, a compound analogous to the title compound, was achieved by vacuum distillation after an extractive workup, yielding a pale yellow oil google.com. The separation of isomeric pyrazole esters can also sometimes be accomplished by fractional distillation google.comgoogle.com.

Reactivity and Chemical Transformations

Reactions of the Ester Moiety

The methyl carboxylate group at the 5-position of the pyrazole (B372694) ring is a key site for various chemical transformations, including nucleophilic substitution, hydrolysis, and amidation.

The ester group of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is susceptible to nucleophilic attack. Generally, pyrazoles are considered π-excessive aromatic systems, which can influence the reactivity of substituents. However, the reactivity of the ester is more directly impacted by the electronic effects of the pyrazole ring. The presence of two nitrogen atoms in the ring can exert an electron-withdrawing effect, potentially enhancing the electrophilicity of the ester carbonyl carbon.

Common nucleophilic substitution reactions would involve the displacement of the methoxy (B1213986) group (-OCH₃) by other nucleophiles. For instance, reaction with stronger nucleophiles like Grignard reagents could lead to the formation of tertiary alcohols, while reduction with agents like lithium aluminum hydride would yield the corresponding primary alcohol, (1,4-dimethyl-1H-pyrazol-5-yl)methanol. While pyrazoles are generally poorly reactive towards nucleophiles, the introduction of electron-withdrawing groups can increase their reactivity. chim.it

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrazole Carboxylic Acid Derivatives

| Nucleophile | Reagent Example | Product Type |

| Hydride | Lithium Aluminum Hydride | Primary Alcohol |

| Organometallic | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol |

| Alkoxide | Sodium Ethoxide | Transesterification |

Note: This table represents general reactions of pyrazole esters and not specific experimental results for this compound.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid, can be achieved under either acidic or basic conditions. arkat-usa.org

Under basic conditions, using a reagent such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, the reaction proceeds via a saponification mechanism. The resulting carboxylate salt can then be protonated with acid to yield the free carboxylic acid.

Acid-catalyzed hydrolysis, employing a strong acid like sulfuric acid in the presence of water, is also a viable method. This reaction is reversible and typically requires heating to proceed at a reasonable rate. The stability of the pyrazole ring to acidic and basic conditions is a crucial factor in the feasibility of these transformations.

Amidation of the ester can be accomplished by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating or the use of a catalyst. A more efficient method for amide formation involves the direct coupling of the corresponding carboxylic acid (obtained from hydrolysis) with an amine using a coupling agent. researchgate.net

Alternatively, direct conversion of the ester to an amide can be achieved. For instance, aminolysis, the reaction with an amine, can be facilitated by heating. The general reactivity for such a transformation is outlined below:

General Amidation Reaction

R-COOCH₃ + R'-NH₂ → R-CONH-R' + CH₃OH

This transformation is of significant interest as pyrazole-carboxamides are a class of compounds with diverse biological activities. nih.gov

Pyrazole Ring Functionalization

The pyrazole ring in this compound is an aromatic system and can undergo reactions typical of such rings, although its reactivity is heavily influenced by the existing substituents.

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. The position of substitution is directed by the existing groups on the ring. In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position. scribd.com However, in this compound, the C4 position is already occupied by a methyl group.

The directing effects of the substituents on the ring must be considered. The N-methyl group at position 1 and the C-methyl group at position 4 are both activating, electron-donating groups. The methyl carboxylate group at C5 is a deactivating, electron-withdrawing group. In cases of substituted pyrazoles, the position of further substitution is determined by the combined electronic and steric effects of the substituents. Given that the only available position on the pyrazole ring is C3, any electrophilic substitution would be expected to occur at this position.

Table 2: Common Electrophilic Aromatic Substitution Reactions on Pyrazoles

| Reaction | Reagents | Electrophile | Expected Product Position |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C3 |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | C3 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C3 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C3 |

Note: This table illustrates general electrophilic substitution reactions and the predicted outcome for this compound based on general principles.

The pyrazole ring is generally stable to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. More commonly, oxidation reactions can affect the substituents on the ring. For instance, the methyl group at the C4 position could potentially be oxidized to a carboxylic acid under harsh conditions, although this would compete with the stability of the pyrazole ring itself. The oxidation of pyrazoline precursors is a common method for the synthesis of pyrazoles. nih.gov

Reduction of the pyrazole ring is also challenging due to its aromatic nature. Catalytic hydrogenation under high pressure and temperature can lead to the saturation of the ring, forming a pyrazolidine (B1218672) derivative. However, these conditions are often severe. More commonly, reduction reactions target the substituents. For example, if a nitro group were introduced onto the ring via electrophilic substitution, it could be selectively reduced to an amino group using reagents like tin and hydrochloric acid or catalytic hydrogenation.

Metalation and Cross-Coupling Strategies

The functionalization of the pyrazole ring in this compound via metalation and subsequent cross-coupling reactions is a key strategy for introducing molecular complexity. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the ring.

In pyrazole systems, direct C-H activation is a powerful tool for forming new carbon-carbon bonds. researchgate.netrsc.org For N-substituted pyrazoles, the C5-proton is typically the most acidic and, therefore, the most reactive site for deprotonation and subsequent functionalization. researchgate.net However, in the target molecule, the C5 position is occupied by the methoxycarbonyl group. The remaining C3 position is the only available site on the pyrazole ring for direct C-H functionalization.

Research on closely related pyrazole-4-carboxylates has shown that the ester group can act as a blocking group, directing palladium-catalyzed C-H activation to the C5 position. academie-sciences.fr For this compound, the C4-methyl group and the N1-methyl group influence the electronic properties of the ring, but the primary site for direct metalation on the ring itself would be the C3-H bond. Achieving regioselective metalation at this position can be challenging and may require specific directing groups or tailored catalytic systems.

Alternative strategies involve the use of strong bases to achieve deprotonation. The use of TMP (tetramethylpiperidide) bases, such as TMPMgCl·LiCl, has been shown to enable the regioselective metalation of various positions on the pyrazole ring, which can then be trapped with electrophiles to introduce functionality. documentsdelivered.com Such methods could potentially be applied to achieve C3-functionalization of this compound.

Once a metalated pyrazole intermediate is formed, it can participate in a variety of cross-coupling reactions to form C-C, C-N, or C-O bonds. rsc.orgnih.govacs.org Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are common methods to introduce aryl, vinyl, or alkynyl groups onto the pyrazole core. nih.govnih.gov

| Coupling Reaction | Reagent Type | Catalyst/Conditions | Resulting Bond |

| Suzuki Coupling | Organoboron (e.g., Arylboronic acid) | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C |

| Stille Coupling | Organotin (e.g., Arylstannane) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (sp²) |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

This table presents common cross-coupling reactions applicable to functionalized pyrazoles.

Reactivity of N-Methyl and C-Methyl Substituents

The N-methyl and C-methyl groups on this compound are not merely passive substituents; they offer additional sites for chemical modification, expanding the synthetic utility of the molecule.

Side-Chain Functionalization

The protons on the methyl groups attached to the pyrazole ring can be abstracted by strong bases, leading to the formation of carbanionic species that can react with various electrophiles. This process, known as side-chain functionalization, allows for the elaboration of the methyl substituents.

Studies on the lithiation of methyl-substituted azoles have demonstrated that the N-methyl group is often a primary site for deprotonation. cdnsciencepub.com For instance, 1,3,5-trimethylpyrazole (B15565) undergoes lithiation preferentially at the N1-methyl group when treated with n-butyllithium (n-BuLi). cdnsciencepub.com This suggests that the N-methyl group of this compound is likely the most acidic and can be selectively functionalized. The resulting lithiated intermediate can react with a range of electrophiles, as detailed in the table below.

| Electrophile | Reagent Example | Functional Group Introduced |

| Carbon dioxide | CO₂ | Carboxylic acid (-CH₂COOH) |

| Aldehydes/Ketones | R₂C=O | Hydroxyalkyl (-CH₂CR₂OH) |

| Alkyl halides | R-X | Alkyl (-CH₂R) |

| Silyl halides | R₃SiCl | Silyl (-CH₂SiR₃) |

| Disulfides | RSSR | Thioether (-CH₂SR) |

This table illustrates potential side-chain functionalization reactions of the N-lithiomethyl pyrazole intermediate.

The C4-methyl group is generally less acidic than the N-methyl group due to the higher electronegativity of nitrogen compared to carbon. However, its functionalization may be achieved using stronger bases or under conditions that favor kinetic deprotonation at this site.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.comrsc.org While MCRs are widely used for the synthesis of pyrazole rings, the use of a pre-functionalized pyrazole like this compound as a substrate in an MCR is less common and typically requires the presence of a reactive functional group.

For this compound to participate directly in an MCR, one of its existing functional groups would need to be reactive under the MCR conditions. The ester group, for example, could potentially undergo condensation reactions. However, a more viable strategy involves the prior modification of the compound, particularly through side-chain functionalization as described in section 3.3.1.

For instance, conversion of the C4-methyl group into a pyrazole-4-carbaldehyde would create a substrate suitable for various MCRs. Pyrazole aldehydes are known to participate in reactions such as the three-component synthesis of fused pyran-pyrazole derivatives. mdpi.com Similarly, a tandem Knoevenagel-Michael reaction can be initiated with a pyrazolin-5-one, an aldehyde, and an active methylene (B1212753) compound, leading to bis(pyrazol-5-ol) derivatives. researchgate.net

Therefore, the involvement of this compound in multi-component reactions is primarily contingent on its prior conversion into a more reactive derivative, thereby using it as a scaffold upon which further complexity is built in a highly convergent manner.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, offering insights into the proton and carbon environments and their connectivity.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum provides information on the chemical environment, number, and arrangement of protons in the molecule. For this compound, three distinct singlet signals are expected, corresponding to the three different methyl groups, and one singlet for the lone proton on the pyrazole (B372694) ring.

The anticipated chemical shifts are based on the analysis of similar pyrazole structures. The proton on the C3 position of the pyrazole ring is expected to resonate downfield. The three methyl groups—attached to the N1 position, the C4 position, and the ester oxygen—will appear as sharp singlets, as there are no adjacent protons to cause spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data

¹³C NMR Spectral Analysis for Carbon Frameworks

Table 2: Predicted ¹³C NMR Spectral Data

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Regiochemical Assignments

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals and for confirming the regiochemistry of the substituents on the pyrazole ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this compound, no cross-peaks would be expected, as all proton signals are singlets and are not coupled to each other. This lack of correlation confirms the isolated nature of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting the ¹H signal of H-3 to the ¹³C signal of C-3, and the signals of each methyl proton group to their corresponding methyl carbon signals, providing unambiguous one-bond C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds), which confirms the substitution pattern. Key expected correlations include:

The N1-CH₃ protons to the C-5 and C-3 carbons of the pyrazole ring.

The H-3 proton to the C-5 and C-4 carbons, as well as the C4-CH₃ carbon.

The C4-CH₃ protons to the C-3, C-4, and C-5 carbons.

The ester O-CH₃ protons to the ester carbonyl (C=O) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would be expected to show correlations between the N1-CH₃ protons and the H-3 proton, confirming their spatial closeness on one side of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₈H₁₂N₂O₂), the calculated molecular weight is approximately 168.19 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 168. Key fragmentation pathways would likely involve the ester group and the pyrazole ring:

Loss of a methoxy (B1213986) radical (•OCH₃): A significant fragment at m/z 137 [M - 31]⁺ would result from the cleavage of the O-CH₃ bond of the ester.

Loss of the carbomethoxy group (•COOCH₃): A fragment at m/z 109 [M - 59]⁺ could be formed by the loss of the entire ester functional group.

Ring Fragmentation: The stable pyrazole ring may fragment via the loss of nitrogen (N₂) or hydrogen cyanide (HCN), leading to smaller fragment ions characteristic of the pyrazole core.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant absorptions would include:

C-H stretching: Aliphatic C-H stretches from the methyl groups around 2950-3000 cm⁻¹.

C-O stretching: Strong C-O single bond stretches from the ester group between 1100-1300 cm⁻¹.

C=N and C=C stretching: Pyrazole ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the polarizability of the bonds, the symmetric stretching vibrations of the pyrazole ring (C=C and C=N) are expected to produce strong signals in the Raman spectrum. The C=O stretch would also be visible. A key advantage of Raman is its low interference from water, although this is not a factor for a pure sample.

Table 3: Predicted FT-IR Vibrational Frequencies

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated pyrazole ring system. These are expected to result in strong absorption bands in the UV region, likely below 250 nm.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazole or the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally of lower energy and intensity than π → π* transitions and may appear as a shoulder or a weak band at longer wavelengths, potentially in the 270-300 nm range.

An extensive search for scientific literature and crystallographic databases has been conducted to gather information specifically on the chemical compound “this compound” for the purpose of generating an article on its advanced spectroscopic and structural elucidation.

Consequently, it is not possible to provide the requested detailed research findings and data tables for the specified subsections, as the primary experimental data required to write such an article is not available in the public domain. The strict adherence to focusing solely on "this compound" prevents the use of data from related pyrazole derivatives as a substitute.

Therefore, the article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary scientific data.

Advanced Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Conformational Analysis in Solution and Gas Phase

No specific studies on the conformational analysis of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate in either the solution or gas phase were found in the public domain. Such an analysis would typically involve quantum mechanics calculations to determine stable conformers arising from the rotation around the C5-carboxyl bond and to predict their relative energies and populations.

Protein-Ligand Interaction Dynamics (excluding clinical)

There is no available literature detailing the protein-ligand interaction dynamics of this compound. Molecular dynamics (MD) simulations, which are used to study these interactions, have not been published for this specific ligand-protein complex.

Molecular Docking Studies

Prediction of Binding Modes with Biological Targets (e.g., enzymes, receptors)

No molecular docking studies have been published that specifically investigate the binding modes of this compound with any biological targets. While research exists for other pyrazole-containing molecules, this information is not transferable due to the unique structural and electronic properties of each compound.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonds, Hydrophobic Interactions)

A detailed ligand-protein interaction profile for this compound is not available, as no specific docking or co-crystallization studies have been reported.

Tautomerism and Isomerism Studies

Computational Analysis of Tautomeric Equilibria

The chemical structure of this compound largely precludes the common forms of tautomerism seen in other pyrazole (B372694) derivatives. The presence of a methyl group on the N1 nitrogen atom prevents annular tautomerism (the migration of a proton between the two ring nitrogens). Consequently, extensive computational studies on its tautomeric equilibria are unlikely and were not found in the literature.

Regioisomeric Discrimination via Computational Methods

The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, making unambiguous structural assignment essential. Computational methods offer a robust, non-destructive approach to differentiate between isomers, such as the target compound, this compound, and its potential regioisomer, Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate.

Theoretical calculations, primarily using Density Functional Theory (DFT), can predict subtle differences in the isomers' properties that are directly comparable to experimental data. Key computational approaches for regioisomeric discrimination include:

1H and 13C NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts. nih.gov The electronic environment of each nucleus is slightly different in each regioisomer due to the varied placement of substituents. This leads to distinct predicted chemical shifts for the pyrazole ring protons and carbons, as well as for the methyl and carboxylate groups. By comparing the calculated spectra for all possible isomers with the experimental NMR data, a definitive structural assignment can be made. ljmu.ac.uk

Thermodynamic Stability Calculations: DFT methods can be used to calculate the total electronic energy of each isomer. The isomer with the lower energy is predicted to be the more thermodynamically stable product. This information can be correlated with experimental product ratios, assuming thermodynamic control of the reaction.

Vibrational Frequency Analysis: Calculated IR spectra can also serve as a tool for differentiation. Although the spectra of regioisomers may be broadly similar, minor but significant differences in the frequencies and intensities of key vibrational modes (e.g., C=O stretch of the carboxylate, ring stretching modes) can be predicted and compared with experimental FT-IR data.

Table 1: Illustrative Computational Data for Regioisomeric Discrimination of Dimethyl-Pyrazole-Carboxylate Isomers Note: The following data is hypothetical and serves to illustrate the expected differences based on computational models of related pyrazole structures.

| Calculated Parameter | This compound (Predicted) | Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (Predicted) | Methodology |

|---|---|---|---|

| Calculated 1H NMR Shift (H3/H5) | ~7.5 ppm (H3) | ~6.8 ppm (H5) | DFT/B3LYP/6-311+G(d,p) (GIAO) |

| Calculated 13C NMR Shift (C5-COO) | ~162 ppm | - | DFT/B3LYP/6-311+G(d,p) (GIAO) |

| Calculated 13C NMR Shift (C3-COO) | - | ~164 ppm | DFT/B3LYP/6-311+G(d,p) (GIAO) |

| Relative Energy (kJ/mol) | 0.00 (Reference) | +5.7 | DFT/B3LYP/6-311+G(d,p) |

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational simulations are invaluable for interpreting and predicting the spectroscopic properties of this compound. These simulations provide a direct link between the molecule's electronic structure and its spectral output.

NMR Spectroscopy: As mentioned, the GIAO method coupled with DFT is the standard for predicting 1H and 13C NMR spectra. nih.gov Calculations are typically performed on a geometry-optimized structure of the molecule. The accuracy of these predictions allows for the confident assignment of all signals in an experimental spectrum, which can be particularly useful for complex molecules or for distinguishing between similar structures. nih.govderpharmachemica.com

IR Spectroscopy: Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the fundamental vibrational modes. iosrjournals.orgresearchgate.net For this compound, key predicted vibrations would include the C-H stretching of the methyl groups, C=O and C-O stretching of the ester function, and the characteristic stretching and bending modes of the pyrazole ring. derpharmachemica.comresearchgate.net Comparing the simulated spectrum with the experimental one helps validate the molecular structure and aids in the assignment of complex vibrational bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π→π* transitions). nih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: This table presents typical predicted values based on DFT calculations for analogous pyrazole derivatives.

| Spectroscopy | Parameter | Predicted Value | Significance |

|---|---|---|---|

| IR | ν(C=O) stretch | 1725-1740 cm-1 | Ester carbonyl group vibration mdpi.commdpi.com |

| ν(C-H) stretch (Methyl) | 2900-3000 cm-1 | Symmetric and asymmetric stretching of CH3 groups derpharmachemica.com | |

| ν(C=N/C=C) stretch | 1500-1600 cm-1 | Pyrazole ring vibrations researchgate.net | |

| 13C NMR | δ(C=O) | 160-165 ppm | Carboxylate carbon chemical shift |

| δ(N-CH3) | 35-40 ppm | N-methyl carbon chemical shift | |

| UV-Vis | λmax | ~250-270 nm | π→π* transition of the pyrazole chromophore researchgate.net |

| HOMO-LUMO Gap | ~4.5-5.0 eV | Indicates electronic stability and relates to λmaxnih.gov |

Non-Linear Optical (NLO) Properties Calculations

Molecules with extended π-systems and significant charge separation, like many pyrazole derivatives, are of interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like optical data storage and signal processing. researchgate.netnih.gov Computational chemistry is a primary tool for predicting the NLO response of new molecules, guiding synthetic efforts toward promising candidates.

The NLO properties of this compound can be predicted using DFT calculations, often with specific functionals like B3LYP or CAM-B3LYP, which are known to perform well for these properties. researchgate.netwum.edu.pk The key parameters calculated are:

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β₀): This is the most critical parameter for second-order NLO materials. It quantifies the non-linear response of the molecule to an electric field. Materials with large β₀ values are sought after for applications like frequency doubling of laser light. wum.edu.pk

Calculations have shown that the NLO properties of pyrazoles can be tuned by the introduction of electron-donating and electron-accepting groups, which enhance intramolecular charge transfer. nih.gov While the methyl and carboxylate groups in the target compound provide some electronic asymmetry, its NLO response is expected to be modest compared to pyrazoles functionalized with strong donor-acceptor pairs. nih.gov The calculated hyperpolarizability is often compared to that of a standard NLO material, such as urea, to gauge its potential.

Table 3: Calculated Non-Linear Optical (NLO) Properties for Pyrazole Derivatives Note: Data for reference pyrazoles are included to contextualize the potential properties of the target compound.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α₀) [10-24 esu] | Hyperpolarizability (β₀) [10-30 esu] | Computational Method |

|---|---|---|---|---|

| Urea (Reference) | 1.37 | ~3.8 | ~0.37 | DFT/B3LYP |

| Generic Donor-π-Acceptor Pyrazole | 8-9 | ~30-40 | 5-100+ | DFT/B3LYP/6-311++G(d,p) researchgate.netwum.edu.pk |

| This compound (Predicted) | ~3-5 | ~15-20 | ~1-5 | DFT/B3LYP/6-311++G(d,p) |

Compound Index

Mechanistic Studies of Biological Interactions in Vitro & Non Clinical

Exploration of Molecular Targets and Pathways

The interaction of pyrazole (B372694) derivatives with various molecular targets is a subject of considerable research interest. These interactions often form the basis of their observed pharmacological effects.

Enzyme Inhibition Mechanisms (e.g., α-glucosidase, α-amylase, kinases)

The pyrazole nucleus is a common feature in many enzyme inhibitors. nih.govnih.gov For instance, certain pyrazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key targets in anti-inflammatory drug discovery. nih.govresearchgate.net The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with amino acid residues in the active sites of enzymes. nih.gov However, specific studies detailing the inhibitory activity of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate against α-glucosidase, α-amylase, or specific kinases are not readily found in the reviewed literature.

Receptor Modulation Pathways (e.g., specific protein binding)

The ability of pyrazole-containing compounds to modulate receptor function is another area of active investigation. The aromatic nature of the pyrazole ring allows for potential π-π stacking interactions with aromatic amino acid residues in receptor binding pockets. nih.gov While numerous pyrazole derivatives have been designed to target specific receptors, there is a lack of specific data on the receptor modulation pathways of this compound.

In Vitro Biological Activities and Potential Research Applications

The diverse biological activities reported for pyrazole derivatives in preclinical studies highlight their potential for various research applications.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The pyrazole scaffold is present in a number of compounds exhibiting antimicrobial properties. ejmse.ronih.govnih.gov The mode of action for these compounds can vary, but they often involve interference with essential cellular processes in microorganisms. Studies on various substituted pyrazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. ejmse.romdpi.com However, specific data on the antibacterial or antifungal activity of this compound is not available in the reviewed sources.

Antioxidant Activity Investigations

Several pyrazole derivatives have been reported to possess antioxidant properties. nih.govnih.govresearchgate.netjmchemsci.comnih.gov The mechanism of antioxidant action for these compounds may involve scavenging of free radicals or chelation of metal ions involved in radical-generating reactions. The electron-rich nature of the pyrazole ring may contribute to its ability to donate electrons and neutralize reactive oxygen species. Despite these general findings for the pyrazole class, specific investigations into the antioxidant activity of this compound have not been identified.

Anti-inflammatory Properties (Mechanistic Basis)

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds acting as selective COX-2 inhibitors. nih.govresearchgate.netrjpbr.comnih.gov The anti-inflammatory mechanism often involves the inhibition of prostaglandin (B15479496) synthesis. nih.gov While the pyrazole core is a key structural feature for this activity, the specific substituents on the ring play a crucial role in determining the potency and selectivity of inhibition. There is currently no specific information available on the anti-inflammatory properties or the mechanistic basis thereof for this compound.

Investigational Activity in Agrochemistry (Insecticidal, Herbicidal at a mechanistic level)

The pyrazole scaffold, a core component of this compound, is integral to a class of compounds exhibiting a wide spectrum of biological activities, including notable applications in agrochemicals. mdpi.comresearchgate.net Research into pyrazole derivatives has led to the development of commercial herbicides and insecticides, demonstrating the pharmacophore's effectiveness. researchgate.netnih.gov

Herbicidal Activity: Derivatives closely related to this compound have shown significant herbicidal properties. For instance, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated an excellent inhibitory effect on barnyard grass (Echinochloa crus-galli) in greenhouse experiments. nih.gov Field assays confirmed its efficacy, with applications at 150 g/ha providing control equivalent to 300 g/ha of the commercial herbicide quinclorac (B55369). nih.gov The mechanism for some pyrazole-based herbicides involves bleaching activity, where the compound inhibits carotenoid biosynthesis, leading to the destruction of chlorophyll (B73375) through photooxidation. nih.gov

Insecticidal Activity: The pyrazole class is well-established in insecticide development, with commercial products like fipronil (B1672679) targeting the GABA receptor's chloride channel in insects. frontiersin.org Research on 1H-pyrazole-5-carboxylic acid derivatives, which are structurally analogous to this compound, has demonstrated their insecticidal potential. Bioassays revealed that certain derivatives exhibit significant mortality rates against Aphis fabae (bean aphid). researchgate.net Specifically, compound 7h (1,3-Dimethyl-N-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide) showed 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid. researchgate.net Other studies on pyrazole-5-carboxamides have shown high insecticidal activity against cotton bollworm (Helicoverpa armigera) and diamondback moth (Plutella xylostella). frontiersin.orgnih.gov Some of these compounds are believed to act as activators of the insect ryanodine (B192298) receptor (RyR), a key channel in muscle contraction. rsc.org

Structure-Activity Relationship (SAR) Derivations (Non-Clinical)

Impact of Substituent Modifications on Biological Interaction

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and associated moieties. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Modifications at various positions of the pyrazole ring have been shown to cause significant changes in herbicidal and insecticidal activity:

N1-Position Substitution : In a series of herbicidal quinclorac derivatives, the nature of the substituent on the pyrazole nitrogen significantly influenced activity. The general trend observed was that electron-withdrawing groups conferred higher activity than neutral or electron-donating groups. nih.gov

C4-Position Substitution : Even minor changes at the C4 position can lead to substantial differences in bioactivity. A comparative study of 4-chloro-pyrazole compounds versus corresponding 4-hydro-pyrazole compounds revealed great changes in miticidal and ovicidal properties. nih.gov

C5-Position Substitution : The group at the C5 position plays a critical role. In one study, modifying the C5 position of the pyrazole with a pyrimidine (B1678525) group resulted in a compound with a better inhibitory effect on grassy weeds like Digitaria sanguinalis. nih.gov

Carboxamide Moiety (Analogues) : For herbicidal 1-aryl-1H-pyrazole-4-carboxamides, the activity was sensitive to the substitution on the carboxamide nitrogen. The observed order of activity was cyclopropyl (B3062369) ≈ methyl > dimethyl > ethyl > isopropyl. documentsdelivered.com

These relationships are summarized in the table below, illustrating the impact of various functional groups on the agrochemical potential of pyrazole derivatives.

| Position/Moiety Modified | Substituent Type | Impact on Biological Activity | Activity Type | Reference |

|---|---|---|---|---|

| N1-Phenyl Group | Electron-Withdrawing > Neutral > Electron-Donating | Increased Activity | Herbicidal | nih.gov |

| C4-Position | Chloro vs. Hydro | Significant Change in Activity | Miticidal/Ovicidal | nih.gov |

| C5-Position | Introduction of Pyrimidine Group | Improved Inhibition of Grassy Weeds | Herbicidal | nih.gov |

| Carboxamide Moiety | Cyclopropyl ≈ Methyl > Dimethyl > Ethyl > Isopropyl | Decreased Activity with Larger Alkyl Groups | Herbicidal | documentsdelivered.com |

Photophysical Properties and Bioimaging Potential

While specific photophysical data for this compound are not extensively documented, the broader family of pyrazole derivatives is recognized as a promising scaffold for developing fluorescent probes for bioimaging. rsc.orgnih.govresearchgate.net The utility of pyrazoles in this field stems from their synthetic versatility, good membrane permeability, and biocompatibility. nih.govresearchgate.net

The fluorescence of pyrazole-based compounds is not typically an intrinsic property of the core ring but is instead conferred by the attachment of specific fluorophores, the formation of fused aromatic systems, or the introduction of particular substituents. nih.gov These modifications create rigid, coplanar, and aromatic structures that favor radiative decay (fluorescence) over other processes. nih.gov

Numerous fluorescent pyrazoles have been developed for bioimaging applications, including cellular imaging and the detection of biologically significant ions and molecules. rsc.orgnih.govwordpress.com The table below provides examples of such derivatives to illustrate the potential of the pyrazole scaffold, though these are distinct from this compound.

| Pyrazole Derivative Type | Absorption Max (λabs) | Emission Max (λem) | Application | Reference |

|---|---|---|---|---|

| Fused Pyrazole (Probe 13a) | 330 nm | 465 nm | Cellular imaging of MG-63 cells | nih.gov |

| Celecoxib-based NIR Probe (Probe 16) | 648 nm | 673 nm | Cyclooxygenase-2 (COX-2) sensing in tumor cells | nih.gov |

| 3-(Coumarin-3-yl)pyrazole (Probe 65) | 425 nm | 500 nm | Probe for H₂S detection | nih.gov |

Applications As Research Scaffolds and Chemical Building Blocks

Utilization in the Synthesis of Complex Heterocyclic Systems

The pyrazole (B372694) nucleus is a common motif in a vast array of biologically active compounds and functional materials. Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, with its reactive ester functionality, is a key starting material for the elaboration of more complex heterocyclic structures.

Fused pyrazole systems, particularly pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse pharmacological properties. While direct examples of the use of this compound in the synthesis of pyrazolo[3,4-b]pyridines are not extensively documented in readily available literature, the general synthetic strategies for this class of compounds often involve the cyclocondensation of appropriately substituted pyrazole precursors.

For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds can be achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This suggests that a plausible synthetic route could involve the initial conversion of the methyl carboxylate group of this compound into a suitable functional group, such as an amino or a cyano group, which can then undergo cyclization with a three-carbon synthon to form the fused pyridine ring. The general reactivity of pyrazole carboxylates as precursors for such fused systems is well-established.

A common approach to constructing the pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. Therefore, the transformation of the carboxylate group in this compound to an amino group would render it a suitable precursor for this synthetic strategy.

| Precursor Type | Reagent for Cyclization | Resulting Fused System |

| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine |

| Pyrazole-5-carbonitrile | Three-carbon Synthon | Pyrazolo[3,4-b]pyridine |

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group in this compound make it and its derivatives attractive candidates for ligand design in coordination chemistry. Pyrazole-based ligands are known to form stable complexes with a variety of metal ions, leading to coordination polymers and discrete metal complexes with interesting structural and functional properties.

The carboxylate functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then act as a coordinating group. Furthermore, the ester can be converted into other functionalities, such as amides or hydrazides, to create multidentate ligands capable of forming intricate coordination networks. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. The versatility of the pyrazole-carboxylate scaffold allows for the systematic tuning of the ligand's electronic and steric properties to achieve desired coordination geometries and complex stabilities.

Intermediates in Advanced Organic Synthesis

The pyrazole ring is a key structural component in many pharmaceuticals and agrochemicals. nih.govmdpi.comglobalresearchonline.net this compound serves as a valuable intermediate in the multi-step synthesis of such complex organic molecules. The ester group can be transformed into a wide range of other functional groups, providing a handle for further molecular elaboration.

For example, the ester can be reduced to an alcohol, which can then be further modified. It can also undergo hydrolysis to the carboxylic acid, which can be converted to an acid chloride for acylation reactions or coupled with amines to form amides. This versatility makes this compound a useful synthon for introducing a substituted pyrazole moiety into a target molecule. Its application is particularly relevant in medicinal chemistry, where the pyrazole scaffold is often associated with a variety of biological activities. globalresearchonline.netnbinno.com

| Functional Group Transformation | Reagents | Resulting Functional Group |

| Hydrolysis | NaOH or KOH | Carboxylic Acid |

| Reduction | LiAlH4 | Alcohol |

| Amidation | Amine, Coupling Agent | Amide |

| Conversion to Acid Chloride | SOCl2 or (COCl)2 | Acid Chloride |

Development of Chemical Probes and Tools for Mechanistic Biology

The methyl carboxylate group can be functionalized with reporter groups, such as fluorophores or biotin, to enable the detection and visualization of the probe's interaction with its biological target. For instance, the ester could be coupled to a fluorescent amine to create a fluorescent probe. The development of pyrazoline-based fluorescent probes for the detection of specific analytes has been reported, highlighting the potential of the pyrazole core in this area. researchgate.net By systematically modifying the substituents on the pyrazole ring, researchers can fine-tune the probe's selectivity and affinity for its target, thereby providing valuable insights into biological mechanisms.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of polysubstituted pyrazoles often presents challenges in controlling regioselectivity and achieving high efficiency. For Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, future research should focus on moving beyond traditional methods toward more sustainable and high-throughput approaches.

Classic pyrazole (B372694) syntheses, such as the Knorr cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, provide a conceptual basis. However, to enhance efficiency, research should pivot to modern synthetic tools. Methodologies like microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Future Investigation

| Methodology | Principle | Potential Advantages for Target Compound | Key Research Questions |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactants. | Accelerated reaction rates, improved yields, enhanced regioselectivity. | Can reaction times be reduced from hours to minutes? How does microwave heating affect the N1 vs. N2 methylation ratio? |

| Flow Chemistry | Reagents are pumped through a reactor for continuous processing. | Enhanced safety, precise temperature/pressure control, easy scalability. | Can a multi-step synthesis be telescoped into a single continuous flow process? Does this improve isomeric purity? |

| Heterogeneous Catalysis | Employs a solid-phase catalyst separate from the reaction medium. | Simplified purification, catalyst recyclability, reduced waste. | Can a solid acid or base catalyst effectively promote cyclization and subsequent methylation with high selectivity? |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single operation to form the product. | High atom and step economy, operational simplicity, rapid library generation. | Can a novel MCR be designed to assemble the 1,4-dimethylpyrazole (B91193) core in a single, efficient step? |

In-Depth Mechanistic Understanding of Reactivity Profiles

A comprehensive understanding of a molecule's reactivity is crucial for its application as a synthetic building block. The reactivity of this compound is dictated by the interplay of the pyrazole core and its substituents: the N1-methyl, C4-methyl, and C5-ester groups. The pyrazole ring itself is amphoteric, capable of acting as both a weak acid and a weak base. nih.gov The methyl groups at the N1 and C4 positions will exert electronic (electron-donating) and steric influences that modulate the ring's aromaticity and nucleophilicity. nih.gov

Future research must aim to dissect these influences through detailed mechanistic studies. Kinetic analysis, potentially using techniques like in-situ NMR spectroscopy, can quantify the rates of fundamental reactions such as electrophilic aromatic substitution, hydrolysis of the ester, or reactions at the methyl groups. researchgate.net Investigating the reaction under a variety of conditions (e.g., pH, solvent polarity) will help build a comprehensive reactivity map. umn.edu Advanced techniques, such as isotopic labeling, could be employed to trace reaction pathways and confirm proposed mechanisms, for instance, in distinguishing between different pathways for N-N bond formation or ring functionalization. nih.govrsc.org

Table 2: Proposed Mechanistic Studies

| Research Area | Proposed Technique | Expected Outcome/Insight |

|---|---|---|

| Electrophilic Aromatic Substitution | Kinetic studies with various electrophiles. | Determination of partial rate factors; understanding the directing effects of the C4-methyl and C5-ester groups. |

| Ester Functionalization | Isotopic labeling (e.g., ¹⁸O) during hydrolysis/amidation. | Elucidation of the reaction mechanism (e.g., addition-elimination) and the influence of the pyrazole ring on ester reactivity. |